molecular formula C10H17N3 B2737126 4-(2,4-Dimethylpyrazol-3-yl)piperidine CAS No. 1540203-24-4

4-(2,4-Dimethylpyrazol-3-yl)piperidine

Cat. No. B2737126
CAS RN: 1540203-24-4
M. Wt: 179.267
InChI Key: OLLYAPJXYDAFQN-UHFFFAOYSA-N
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Description

The compound “4-(2,4-Dimethylpyrazol-3-yl)piperidine” is a versatile material used in scientific research. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The primary production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . This reaction yields piperidine and ammonia as the main products . Additionally, piperidine can also be synthesized from pyridine through a reduction process . Pyridine is hydrogenated to produce piperidine in the presence of a catalyst such as Raney Nickel .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . When it comes to its chemical properties, Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines serve as essential building blocks in drug construction due to their diverse chemical reactivity. Researchers have explored various synthetic methods for creating substituted piperidines, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The piperidine moiety appears in more than twenty classes of pharmaceuticals, making it a valuable scaffold for drug discovery.

Dual Kinase Inhibitors

A series of 2-amino-4-(1-piperidine) pyridine derivatives has been designed as dual inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These compounds hold promise for cancer therapy by targeting multiple kinases simultaneously.

Analgesic and Anti-inflammatory Agents

Researchers have synthesized 2,4,6-trisubstituted quinazoline derivatives containing a piperidine moiety. Among these compounds, certain derivatives (e.g., 27b, 27c, and 27d) exhibited higher analgesic effects than the standard drug indomethacin . These findings highlight the potential of piperidine-based molecules in pain management.

Antimalarial Activity

A library of 1,4-disubstituted piperidine derivatives was prepared from 4-aminopiperidine derivatives. These compounds were explored for their antimalarial activity against Plasmodium falciparum . The study aimed to identify cost-effective alternatives with fewer side effects.

Biological Evaluation and Drug Development

Scientists continue to explore the biological activity of synthetic and natural piperidines. Novel drug candidates containing piperidine moieties are evaluated for their efficacy, safety, and pharmacokinetics. Researchers seek suitable substrates for the synthesis of biologically active piperidines, contributing to drug development .

Mechanism of Action

While the specific mechanism of action for “4-(2,4-Dimethylpyrazol-3-yl)piperidine” is not available, piperidine derivatives have been found to have various pharmacological applications . For instance, piperine, a piperidine alkaloid, has been found to reduce the level of Bcl-2 and increase the level of Bax-2, leading to the initiation of caspase 9/3 dependent apoptosis in lung cancer cells .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “4-(2,4-Dimethylpyrazol-3-yl)piperidine” and other piperidine derivatives may continue to be a focus of research in the future.

properties

IUPAC Name

4-(2,4-dimethylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-8-7-12-13(2)10(8)9-3-5-11-6-4-9/h7,9,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLYAPJXYDAFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1540203-24-4
Record name 4-(1,4-dimethyl-1H-pyrazol-5-yl)piperidine
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